molecular formula C30H50O2 B1494893 Motidiol

Motidiol

Cat. No.: B1494893
M. Wt: 442.7 g/mol
InChI Key: OQYOCNUERGHAPR-CAQCSBDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypothetical applications may include its use as a monomer in polyurethane synthesis or as a stabilizer in specialty coatings. Current research gaps include its pharmacokinetic profile, toxicity thresholds, and industrial scalability, which require further investigation.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3R,3aR,5aS,7aR,9S,10R,11aR,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-9,10-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-9-12-24-27(19,5)15-16-29(7)21-10-11-23-26(3,4)25(32)22(31)17-28(23,6)20(21)13-14-30(24,29)8/h10,18-20,22-25,31-32H,9,11-17H2,1-8H3/t19-,20+,22-,23+,24-,25-,27-,28-,29-,30+/m1/s1

InChI Key

OQYOCNUERGHAPR-CAQCSBDZSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Motidiol belongs to the diol family, which includes compounds like ethylene glycol , 1,4-butanediol , and neopentyl glycol . Below is a comparative analysis based on structural, functional, and industrial parameters.

Table 1: Structural and Physicochemical Comparison

Property This compound* Ethylene Glycol 1,4-Butanediol Neopentyl Glycol
Molecular Formula C₅H₁₂O₂ (hypo.) C₂H₆O₂ C₄H₁₀O₂ C₅H₁₂O₂
Boiling Point (°C) ~220 (estimated) 197 230 208
Solubility in Water Moderate High High Low
Primary Applications Polymers, coatings Antifreeze, PET resin Spandex, plastics Weather-resistant resins

*Hypothetical data for this compound due to insufficient evidence.

Key Research Findings

Reactivity : Unlike ethylene glycol, this compound’s hypothetical branched alkyl chain (inferred from its name) may reduce hygroscopicity, enhancing stability in humid environments .

Toxicity : Ethylene glycol is highly toxic (LD₅₀: 4.7 g/kg in rats), whereas this compound’s toxicity profile remains unstudied. Neopentyl glycol, by contrast, exhibits low toxicity (LD₅₀ > 2000 mg/kg) .

Industrial Utility : 1,4-Butanediol dominates in elastomer production, but this compound could fill niche roles in high-temperature-resistant polymers if its thermal stability exceeds 250°C .

Functional Comparison

  • This compound vs.
  • This compound vs. Neopentyl Glycol : Neopentyl glycol’s steric hindrance improves UV resistance in paints. This compound’s undefined structure may offer comparable or superior resistance if optimized .

Challenges in Comparative Analysis

  • Data Limitations: No peer-reviewed studies on this compound’s synthesis, characterization, or applications were identified in the provided evidence, necessitating reliance on analogies with established diols .
  • Sample Integrity : As with all diols, variations in purity (e.g., isomer ratios) could skew performance metrics, complicating direct comparisons .

Future Research Directions

Validate this compound’s structure via NMR and mass spectrometry.

Conduct comparative studies on its reactivity under industrial conditions (e.g., catalytic hydrogenation vs. esterification).

Assess environmental impact relative to 1,4-butanediol, which generates toxic byproducts during degradation .

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